2,2',3,3',4-Pentachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160282-10-0 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
InChI Key |
ABRDPORILGADAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Sources and Environmental Release Pathways of 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether
Industrial By-product Formation and Impurities in Chemical Production
One of the significant sources of 2,2',3,3',4-Pentachlorodiphenyl ether in the environment is its formation as an impurity during the manufacturing of other chemicals, particularly chlorinated phenols and certain herbicides.
Technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative and pesticide, has been identified as containing a variety of impurities, including chlorinated diphenyl ethers. nih.gov The manufacturing process of PCP can lead to the formation of several polychlorinated compounds, and technical-grade formulations typically consist of about 90% pentachlorophenol, with the remaining 10% being a mixture of other chlorinated phenols, dioxins, furans, and chlorinated diphenyl ethers. nih.gov Specifically, technical-grade pentachlorophenol can contain approximately 5% chlorinated diphenyl ethers. nih.gov While the exact concentration of the 2,2',3,3',4-pentachloro congener within this impurity fraction is not always specified, its potential presence is a direct consequence of the synthesis process.
The production of diphenyl ether herbicides is another pathway for the formation of PCDEs as by-products. For instance, the herbicide chlornitrofen, a diphenyl ether, and other related compounds can contain PCDEs as impurities resulting from their synthesis. nih.govnih.govherts.ac.uk The synthesis of these herbicides often involves reactions that can lead to the unintended chlorination of the diphenyl ether backbone, resulting in a range of PCDE congeners.
Table 1: Presence of Chlorinated Diphenyl Ethers as Impurities in Chemical Products
| Chemical Product | Impurity Class | Typical Concentration in Technical Grade Product | Specific Congeners Mentioned |
| Pentachlorophenol (PCP) | Chlorinated diphenyl ethers | ~5% nih.gov | Not specified |
| Diphenyl Ether Herbicides (e.g., Chlornitrofen) | Polychlorinated diphenyl ethers | Variable | Not specified |
Unintentional Formation and Emissions (e.g., waste incineration, e-waste dismantling)
Thermal processes are a major source of unintentional formation and emission of this compound and other PCDEs. These compounds can be formed during the combustion of waste materials containing chlorine and organic matter.
Waste incineration, particularly of municipal and industrial waste, can lead to the formation and release of a wide range of chlorinated aromatic compounds, including PCDEs. The incomplete combustion of materials containing chlorine, organic precursors, and the presence of metal catalysts within the incinerator can facilitate the de novo synthesis of these compounds. Studies have detected PCDEs in the flue gas of municipal solid waste incinerators. For example, research on a municipal solid waste incinerator found that peak concentrations of PCDEs in the flue gas ranged from 1.48 to 10.3 ng/Nm³.
The dismantling and informal recycling of electronic waste (e-waste) is another significant source of PCDE emissions. E-waste contains a variety of plastics, flame retardants (including brominated diphenyl ethers, which are structurally similar to PCDEs), and other materials that, when burned or thermally processed to recover valuable metals, can lead to the formation of halogenated by-products. While studies often focus on their brominated counterparts (PBDEs), the presence of chlorine sources in e-waste can also lead to the formation of PCDEs.
Table 2: Emissions of Polychlorinated Diphenyl Ethers from Thermal Processes
| Emission Source | Emission Matrix | Reported Concentration Range (Total PCDEs) |
| Municipal Solid Waste Incinerator | Flue Gas | 1.48–10.3 ng/Nm³ |
Legacy Contamination and Secondary Sources
Past industrial activities and the historical use of products containing this compound as an impurity have led to its accumulation in the environment, creating legacy contamination sites. These contaminated sites can act as secondary sources, leading to the ongoing release of the compound into the wider environment.
Soils and sediments in and around industrial areas where chlorinated chemicals were produced or used are potential reservoirs of this compound. For instance, areas contaminated with pentachlorophenol from wood treatment facilities or spills can contain associated impurities, including PCDEs. cdc.gov Over time, these compounds can be mobilized from the soil and sediment through processes such as leaching into groundwater, surface runoff into water bodies, and volatilization into the atmosphere.
Dated sediment cores from lakes and estuaries have been used to reconstruct the historical deposition of persistent organic pollutants. While many studies have focused on PCBs and PBDEs, the principles apply to other persistent compounds like PCDEs. researchgate.net Such studies can reveal the timeline of contamination, often correlating with the history of industrial production and use of related chemicals. The presence of 2,3,4,5,6-pentachlorobiphenyl, a closely related compound, has been studied in contaminated estuarine sediment, indicating that these types of compounds are a concern in such environments. nih.gov The detection of 2,3',4,4',5-Pentachlorobiphenyl (B1678578) in soil from an industrial area at a concentration of 28 µg/kg further highlights the issue of legacy contamination. researchgate.net
Table 3: Examples of Legacy Contamination with Related Compounds
| Contaminant | Environmental Matrix | Location Type | Reported Concentration |
| 2,3',4,4',5-Pentachlorobiphenyl | Soil | Industrial Area | 28 µg/kg researchgate.net |
| 2,3,4,5,6-Pentachlorobiphenyl | Estuarine Sediment | Contaminated Site | Presence detected nih.gov |
Environmental Occurrence and Distribution of 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether
Aquatic Environments (Water, Sediment, Suspended Particulate Matter)
Polychlorinated diphenyl ethers have been detected in various aquatic environments globally. Total PCDE concentrations in water have been found to range from 0.351 to 1800 nanograms per liter (ng/L), while in sediment, concentrations can range from non-detectable levels up to 3,980,000 ng/g dry weight (dw). nih.gov
A study on a simulated aquatic food chain, which included the alga Scenedesmus obliquus, the water flea Daphnia magna, and the zebrafish Danio rerio, investigated the bioaccumulation of twelve PCDE congeners. nih.gov The log-transformed bioaccumulation factors (BCFs) for these PCDEs were reported to be in the range of 2.94-3.77 L/kg wet weight (w.w.) for S. obliquus, 3.29-4.03 L/kg w.w. for D. magna, and 2.42-2.89 L/kg w.w. for D. rerio, indicating species-specific bioaccumulation. nih.gov The study also noted that BCF values generally increased with the number of chlorine atoms. nih.gov However, specific concentration data for 2,2',3,3',4-pentachlorodiphenyl ether within the water column or sediment from this study are not provided in the available literature.
Terrestrial Environments (Soil)
Atmospheric Compartments (Air, Deposition)
The atmosphere serves as a significant transport pathway for persistent organic pollutants. Total PCDE concentrations in the atmosphere have been reported to be in the range of 8.75 × 10⁻³ to 1.15 × 10³² picograms per cubic meter (pg/m³). nih.gov Studies on the long-range atmospheric transport of related compounds like PCBs and PBDEs indicate that these chemicals can be transported far from their original sources, leading to their presence in remote areas. who.intpjoes.com However, specific data on the atmospheric concentration and deposition rates of this compound are scarce.
Biota and Food Webs (e.g., fish, invertebrates, birds, mammals)
PCDEs have been detected in a variety of biological samples, with total concentrations ranging from non-detectable up to 50,924 ng/g lipid weight (lw). nih.gov The bioaccumulation and biomagnification potential of PCDEs are considered to be comparable to that of PCBs. nih.gov
In the simulated aquatic food chain study, the lipid-normalized biomagnification factors (BMFs) for the twelve PCDE congeners from S. obliquus to D. magna ranged from 1.08 to 2.27, and from D. magna to D. rerio, the range was 0.81 to 1.64. nih.gov The BMF for the entire food chain was between 0.88 and 3.64, suggesting that some PCDE congeners have a biomagnification potential similar to that of PBDEs and PCBs. nih.gov Dechlorination was identified as a metabolic pathway in S. obliquus and D. magna, while in D. rerio, dechlorination, methoxylation, and hydroxylation were observed. nih.gov
Despite these general findings for the PCDE class, specific concentration data for this compound in various organisms such as fish, invertebrates, birds, and mammals are not well-documented in the available scientific literature.
Global and Regional Distribution Patterns
The widespread detection of PCDEs in various environmental compartments across different regions suggests their global distribution. nih.gov The long-range atmospheric transport of these compounds contributes to their presence even in remote ecosystems. who.intpjoes.com However, a detailed understanding of the global and regional distribution patterns specifically for this compound is hampered by the lack of congener-specific monitoring data.
Temporal Trends in Environmental Concentrations
Studies on the temporal trends of related compounds like PCBs and PBDEs in various environmental matrices, such as peregrine falcon eggs and Chinese sturgeon eggs, have shown both increases and decreases in concentrations over time, often linked to regulatory measures and changes in industrial use. nih.govnih.gov For PCDEs, the available literature does not provide sufficient historical data to establish clear temporal trends for the specific congener this compound.
Data Table: Environmental Concentration Ranges of Total Polychlorinated Diphenyl Ethers (PCDEs)
| Environmental Compartment | Concentration Range | Units |
| Water | 0.351–1800 | ng/L |
| Sediment | 0–3,980,000 | ng/g dw |
| Soil | <38–6800 | ng/g dw |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² | pg/m³ |
| Biota | 0–50,924 | ng/g lw |
Environmental Fate and Transport Mechanisms of 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether
Inter-compartmental Partitioning and Exchange (e.g., sediment-water partitioning)
The environmental distribution of 2,2',3,3',4-Pentachlorodiphenyl ether is largely governed by its partitioning behavior between different environmental media, such as water, sediment, soil, and air. A key factor in this process is the sediment-water partition coefficient (Koc), which indicates the tendency of a chemical to adsorb to organic carbon in sediment and soil rather than remaining dissolved in water.
Nonpolar organic compounds are understood to sorb to sediment particles through a process of partitioning between the porewater and the organic matter within the sediment. mit.edu For polychlorinated diphenyl ethers (PCDEs), this partitioning is a critical determinant of their fate in aquatic systems. While specific experimental data for the Koc of this compound is limited, the properties of similar compounds suggest a high affinity for sediment. For instance, the related compound 2,3',4,4',5-Pentachlorodiphenyl ether has a predicted soil adsorption coefficient (Koc) of 3.09e+5 L/kg, indicating strong binding to soil and sediment. epa.gov This strong adsorption means that a significant portion of the compound in aquatic environments will be found in the sediment, acting as a long-term reservoir from which it can be slowly released back into the water column. The mobility and bioavailability of such organic contaminants associated with sediment beds are dependent on their concentrations in the porewater, which are in turn controlled by this sorption to sediment solids. mit.edu
The partitioning process is not static; it involves continuous exchange between the sediment and the overlying water. This dynamic equilibrium is influenced by various environmental factors, including temperature, water flow, and the organic carbon content of the sediment.
Long-Range Environmental Transport Potential
Persistent organic pollutants (POPs) like this compound have the potential for long-range environmental transport, allowing them to contaminate remote ecosystems far from their original sources. researchgate.net This transport occurs primarily through atmospheric and oceanic currents. researchgate.netnih.gov Despite having relatively low vapor pressures, compounds like PCDEs can be transported atmospherically, leading to their presence in remote areas. envirocomp.com
The long-range transport potential (LRTP) of an organic contaminant describes its ability to be transported over large distances via air or water, indicating its capacity to cause adverse effects on a regional, continental, or even global scale. researchgate.net The process often involves a "grasshopper effect," where the chemical volatilizes in warmer regions, is transported through the atmosphere, and then deposits in cooler regions. This cycle can be repeated, leading to the gradual accumulation of these pollutants in colder environments like the Arctic. nih.gov The predominance of lower-chlorinated and lower-brominated congeners of similar pollutants in remote soils and sediments suggests that their presence is largely due to long-range atmospheric transport. nih.gov
Bioaccumulation in Organisms
Bioaccumulation is the process by which toxins enter the food web by building up in individual organisms. cimi.org This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. cimi.org Due to its lipophilic (fat-soluble) nature, this compound has a high potential for bioaccumulation in the fatty tissues of organisms. ontosight.ai
Bioconcentration Factors (BCFs) in Aquatic Organisms (e.g., algae, water fleas, zebrafish, rainbow trout)
The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism directly from the surrounding water. A BCF greater than 1 indicates a hydrophobic or lipophilic chemical that is likely to bioaccumulate. wikipedia.org
While specific BCF data for this compound is scarce, studies on other PCDE congeners in a simulated aquatic food chain provide valuable insights. In a study involving 12 different PCDE congeners, the log-transformed BCFs were found to be in the range of 2.94-3.77 L/kg wet weight for the alga Scenedesmus obliquus, 3.29-4.03 L/kg for the water flea Daphnia magna, and 2.42-2.89 L/kg for the zebrafish Danio rerio. nih.gov These values indicate a species-specific bioaccumulation potential for PCDEs. nih.gov The study also noted that BCF values generally increased with the number of substituted chlorine atoms. nih.gov
For fish, BCF values can be estimated using regression equations based on properties like water solubility and the octanol-water partition coefficient (log Kow). ca.gov Given the high lipophilicity of pentachlorodiphenyl ethers, significant bioconcentration in fish species like rainbow trout is expected. An estimated BCF of 43,000 for the related compound 2,3,4,7,8-pentachlorodibenzofuran (B44125) suggests a very high potential for bioconcentration in aquatic organisms. nih.gov
Table 1: Log-transformed Bioconcentration Factors (BCFs) for PCDE Congeners in a Simulated Aquatic Food Chain Data from a study on 12 PCDE congeners, not specific to this compound. Source: nih.gov
| Organism | Log BCF Range (L/kg w.w.) |
| Scenedesmus obliquus (Algae) | 2.94 - 3.77 |
| Daphnia magna (Water Flea) | 3.29 - 4.03 |
| Danio rerio (Zebrafish) | 2.42 - 2.89 |
Accumulation in Terrestrial Organisms
The accumulation of persistent organic pollutants in terrestrial organisms can occur through various pathways, including the consumption of contaminated soil and food, as well as dermal absorption. The environmental fate of compounds like pentachlorophenol (B1679276), a related chlorinated aromatic, is dependent on the pH of the soil. cdc.gov Adsorption is strongest in acidic soils, which could influence its bioavailability to soil-dwelling organisms. cdc.gov
Studies on the effects of another persistent organic pollutant, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), on the soil organism Folsomia candida (a type of springtail) have been conducted, indicating that these types of compounds can be taken up by and affect terrestrial invertebrates. nih.gov While specific data on the accumulation of this compound in terrestrial organisms is limited, its persistence and lipophilicity suggest a potential for accumulation in the fatty tissues of these organisms as well.
Biomagnification through Trophic Levels
Biomagnification is the process by which toxins are passed from one trophic level to the next and thereby increase in concentration within a food web. cimi.org This process is a significant concern for persistent, bioaccumulative pollutants like this compound. nih.govontosight.ai
Trophic Transfer in Aquatic Food Chains
The transfer of chemicals through the food chain is a critical aspect of their environmental risk. In aquatic ecosystems, PCDEs can be transferred from lower trophic level organisms, such as algae and zooplankton, to higher trophic level organisms like fish. nih.gov
Table 2: Lipid-Normalized Biomagnification Factors (BMFs) for PCDE Congeners in a Simulated Aquatic Food Chain Data from a study on 12 PCDE congeners, not specific to this compound. Source: nih.gov
| Trophic Transfer | BMF Range |
| S. obliquus to D. magna | 1.08 - 2.27 |
| D. magna to D. rerio | 0.81 - 1.64 |
| Whole Food Chain | 0.88 - 3.64 |
Trophic Transfer in Terrestrial Food Chains
While specific studies focusing exclusively on the trophic transfer of this compound in terrestrial food chains are not extensively detailed in the available literature, the environmental behavior of polychlorinated diphenyl ethers (PCDEs) as a class provides a strong framework for understanding its likely progression. PCDEs are known to be persistent and bioaccumulative, properties that facilitate their transfer and magnification through food webs. nih.gov
The process begins with the contamination of soil and vegetation. From this base level, the compound is ingested by primary consumers such as herbivores and invertebrates. These organisms are then consumed by predators, leading to the biomagnification of the compound at successively higher trophic levels. The lipophilic ("fat-loving") nature of this compound, indicated by its high octanol-water partition coefficient, means it preferentially accumulates in the fatty tissues of organisms. wikipedia.org This characteristic is a key driver of its concentration up the food chain, from soil and plants to herbivores and ultimately to carnivores and apex predators. Like structurally similar compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), PCDEs are subject to long-range environmental transport and can accumulate in organisms far from their original source. nih.gov
Environmental Biotransformation and Degradation Pathways
This compound can be transformed in the environment through several key pathways, including breakdown by microorganisms, light, and heat. nih.gov These processes can alter the structure of the molecule, leading to a variety of new compounds.
The microbial degradation of chlorinated aromatic compounds is a critical environmental process. For compounds similar to PCDEs, such as polybrominated diphenyl ethers (PBDEs), both aerobic and anaerobic microbial degradation have been observed.
Aerobic Degradation : Under aerobic (oxygen-present) conditions, bacteria can utilize these compounds as a carbon source. For instance, a bacterial strain with similarities to Acinetobacter sp. has been shown to degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a structurally related compound. nih.gov The process often involves hydroxylation, where a hydroxyl group (-OH) is added to the molecule, followed by the cleavage of the ether bond. nih.gov This initial oxidation is typically catalyzed by monooxygenase enzymes. nih.gov
Anaerobic Degradation : In anaerobic (oxygen-absent) environments, reductive dehalogenation is a primary degradation pathway. Studies on BDE-47 have shown that anaerobic microbial consortia, some containing Dehalococcoides species, can remove halogen atoms (in that case, bromine). nih.gov This process results in the formation of lower-halogenated congeners. For this compound, this would involve the stepwise removal of chlorine atoms, producing various tetrachlorodiphenyl ether and trichlorodiphenyl ether isomers. Research has suggested that bacteria like Acetobacterium sp. may play a significant role in this reductive degradation. nih.gov
| Degradation Type | Conditions | Primary Mechanism | Potential Products |
| Aerobic | Oxygen-rich environments | Oxidation (Hydroxylation), Ether bond cleavage | Hydroxylated PCDEs, Chlorophenols |
| Anaerobic | Oxygen-depleted environments | Reductive Dechlorination | Lower-chlorinated PCDE congeners |
Photolysis, or degradation by sunlight (specifically UV radiation), is a significant abiotic pathway for the breakdown of PCDEs in the environment. nih.gov Research on related polyhalogenated diphenyl ethers demonstrates two main photolytic reactions:
Reductive Dehalogenation : This is a primary pathway where the energy from UV light causes the cleavage of carbon-chlorine bonds, leading to the stepwise removal of chlorine atoms. nih.gov This process transforms this compound into lower-chlorinated diphenyl ethers.
Intramolecular Cyclization : Photolysis can also induce an intramolecular elimination reaction, where a hydrogen and an adjacent chlorine atom are removed, leading to the formation of a new ring structure. rsc.org This process transforms the diphenyl ether structure into a polychlorinated dibenzofuran (B1670420) (PCDF). nih.govnih.gov
The efficiency and products of photolysis can be influenced by the medium in which it occurs, such as in water, on soil surfaces, or in ice. nih.gov
Pyrolysis involves the chemical decomposition of compounds at high temperatures in the absence of oxygen. For PCDEs, this is particularly relevant in contexts such as waste incineration. nih.govtoxicdocs.org Thermal degradation of PCDEs can lead to the formation of highly toxic byproducts. The primary pyrolytic reaction for PCDEs is intramolecular cyclization, similar to one of the photolytic pathways but induced by heat. This reaction results in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and, more commonly, polychlorinated dibenzofurans (PCDFs). nih.govnih.gov The specific pattern of chlorine atoms on the diphenyl ether molecule influences the likelihood and type of PCDF or PCDD formed.
| Degradation Pathway | Driving Force | Key Transformation | Major Products |
| Photolysis | UV Radiation (Sunlight) | Reductive Dechlorination / Intramolecular Cyclization | Lower-chlorinated PCDEs, Polychlorinated Dibenzofurans (PCDFs) |
| Pyrolysis | High Temperature | Intramolecular Cyclization | Polychlorinated Dibenzofurans (PCDFs), Polychlorinated Dibenzo-p-dioxins (PCDDs) |
Through the degradation pathways described above, this compound is transformed into various other chemical species. nih.gov
Hydroxylated and Methoxylated PCDEs : Biotransformation, particularly metabolism by living organisms, is a major source of hydroxylated PCDEs (OH-PCDEs). nih.gov In Phase I metabolism, cytochrome P450 enzymes introduce hydroxyl (-OH) groups onto the aromatic rings. wikipedia.org These OH-PCDEs can then undergo Phase II metabolism, where they are conjugated with other molecules to facilitate excretion. In some organisms and environments, these hydroxylated metabolites can be further transformed into methoxylated PCDEs (MeO-PCDEs) through methylation. nih.gov Both OH-PCDEs and MeO-PCDEs have been detected in various environmental samples and biota. mdpi.com
Precursors to Polychlorinated Dibenzo-p-dioxins and Furans : As noted in the photolysis and pyrolysis sections, this compound serves as a direct precursor to the formation of PCDFs and potentially PCDDs. nih.gov The transformation into PCDFs via intramolecular cyclization is a significant concern, as many PCDF congeners are known to be highly toxic. nih.gov
Ecotoxicological Implications of 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether in Environmental Systems
Impacts on Aquatic Organisms (e.g., fish, invertebrates, algae)
The toxic effects of PCDEs on aquatic life are a significant concern, with studies revealing impacts on early life stages of fish, including malformations, growth inhibition, and death. mdpi.com
Exposure to PCDEs during the early life stages of fish can lead to severe developmental issues, including growth inhibition and mortality. mdpi.com General toxicology studies on PCDEs have demonstrated their potential to cause lethal toxicity in aquatic organisms. mdpi.com For instance, pentachlorophenol (B1679276) (PCP), a related chlorinated aromatic compound, has been shown to cause acute and chronic toxicity to freshwater aquatic life at concentrations as low as 55 µg/l and 3.2 µg/l, respectively. epa.gov Chronic toxicity tests with PCP have shown that survival and growth in species like the fathead minnow and the cladoceran Daphnia magna are adversely affected. epa.gov
PCDEs are known to cause tissue damage in aquatic organisms. mdpi.com Histopathological examinations of zebrafish (Danio rerio) exposed to various PCDE congeners have revealed potential organ lesions in the liver and ovaries. frontiersin.org Studies on a closely related compound, 2,3′,4,4′,5-pentachlorodiphenyl ether, showed that it belongs to a group of mid-chlorinated PCDEs that can exert significant pressure on organisms. frontiersin.org While direct histological data for 2,2',3,3',4-pentachlorodiphenyl ether is not specified, the general findings for PCDEs suggest a risk of tissue damage. mdpi.comfrontiersin.org For example, exposure to other persistent organic pollutants like 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) can cause morphological damage to the cells of marine organisms, including algae and rotifers. mdpi.com
Impacts on Terrestrial Organisms (e.g., mammals, birds)
The effects of PCDEs extend to terrestrial animals, with studies on mammals indicating a range of toxic outcomes. mdpi.com Research on mice exposed to PCDEs during pregnancy has shown reproductive and developmental toxicity, such as reduced survival of fetuses and pups. mdpi.com Furthermore, exposure to the structurally similar polychlorinated biphenyl (B1667301) (PCB) congener, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), has been shown to cause a decrease in body weight gain, liver enlargement, and thymic atrophy in rats. nih.gov In avian species, exposure to PCB 126 resulted in developmental toxicity in nestling American kestrels, causing liver necrosis, lymphoid depletion in the spleen, and degenerative lesions of the thyroid. usgs.gov Chicken embryos exposed to various PCB congeners also exhibited increased mortality and developmental abnormalities. nih.gov
| Organism | Compound | Observed Effects |
| Mouse (Mus musculus) | Polychlorinated Diphenyl Ethers (PCDEs) | Reduced survival of fetuses and pups, disturbed thyroid hormone secretion. mdpi.com |
| Rat (Sprague-Dawley) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Decreased body weight gain, liver enlargement, thymic atrophy, loss of hepatic retinoids. nih.gov |
| American Kestrel (Falco sparverius) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Liver enlargement and necrosis, lymphoid depletion, decreased thyroid follicle size, decreased bone growth. usgs.gov |
| Chicken (Gallus domesticus) | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Increased embryo mortality, developmental abnormalities, lower body weights in hatchlings. nih.gov |
Mechanisms of Ecotoxicity at the Molecular and Cellular Level
The toxicity of this compound and related compounds is rooted in their interactions with fundamental cellular pathways, leading to a cascade of adverse effects.
A key mechanism underlying the toxicity of many PCDEs and structurally similar compounds is the activation of the aryl hydrocarbon receptor (AhR). mdpi.com The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. doi.org When a ligand like a PCDE binds to the AhR in the cytoplasm, the activated complex moves to the nucleus, partners with the aryl hydrocarbon receptor nuclear translocator (ARNT), and binds to specific DNA sequences to alter gene transcription. doi.org This pathway activation is a known trigger for the toxic responses elicited by compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and dioxin-like PCBs. doi.orgnih.gov The toxic effects of PCDEs, which are often similar to those of dioxins, are believed to be linked to this activation. mdpi.com For example, potent AhR agonists like PCB 126 are known to induce the expression of cytochrome P450 enzymes, a hallmark of AhR activation. nih.gov
Induction of oxidative stress is another critical mechanism of PCDE toxicity. mdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive products. nih.gov PCDEs have been shown to cause oxidative stress in the liver of mice. mdpi.com Studies on zebrafish exposed to various PCDE congeners, including the closely related 2,3′,4,4′,5-penta-CDE, have provided direct evidence of this mechanism. frontiersin.org In these studies, exposure led to a downward trend in glutathione (B108866) (GSH) levels, a crucial antioxidant. frontiersin.org This decrease suggests that the rate of GSH synthesis was lower than its rate of oxidation, leading to a disruption of the intracellular redox state and indicating that the liver's capacity to handle oxyradicals was exceeded. frontiersin.org Similarly, exposure to the PCB congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) has been shown to increase ROS production and cause mitochondrial damage in rat thyroid cells. nih.gov
| Organism/Cell Line | Compound | Biomarker/Effect | Finding |
| Zebrafish (Danio rerio) | 2,3′,4,4′,5-penta-CDE | Glutathione (GSH) | Downward trend in GSH levels, indicating destruction of the intracellular redox state. frontiersin.org |
| Mouse (Mus musculus) | Polychlorinated Diphenyl Ethers (PCDEs) | Oxidative Stress | Elicits hepatic oxidative stress. mdpi.com |
| Rat Thyroid Cells (FRTL-5) | 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Reactive Oxygen Species (ROS) | Significant increase in ROS production. nih.gov |
Enzyme Induction and Xenobiotic Metabolism in Organisms (e.g., CYP enzymes)
The biotransformation of foreign compounds, or xenobiotics, is a critical physiological process in organisms, and the induction of specific enzymes is a key mechanism in this defense. wikipedia.org The compound this compound, also known as BDE-85, has been shown to influence this system, particularly through the induction of cytochrome P450 (CYP) enzymes. These enzymes play a central role in Phase I of xenobiotic metabolism, where they introduce reactive or polar groups into foreign substances, preparing them for further detoxification and excretion. wikipedia.org
Studies on chlorinated diphenyl ether isomers have demonstrated that the degree and position of chlorine atoms on the diphenyl ether structure are crucial in determining which metabolic pathways are induced. nih.gov For instance, certain pentachlorodiphenyl ether isomers have been found to increase the activity of enzymes like EPN detoxification and the levels of cytochrome P-450. nih.gov Specifically, some isomers lead to a shift in the absorption maximum of cytochrome P-450 to 448 nm, indicative of the induction of specific CYP1A forms, while others primarily increase general P-450 levels without this spectral shift. nih.gov
The metabolism of BDE-85 itself can lead to the formation of hydroxylated metabolites. nih.gov Research on the related compound 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in rats and mice revealed the presence of several hydroxylated metabolites in tissues, with some showing selective retention in plasma. tandfonline.com This indicates that the metabolic process can create new compounds with their own toxicological profiles. For example, some hydroxylated PBDEs have been shown to be toxic at micromolar concentrations in a dose-dependent manner. nih.gov
The induction of CYP enzymes by compounds like BDE-85 can have broader implications for an organism's health. While it is a detoxification mechanism, the process can sometimes lead to the creation of more toxic intermediates. Furthermore, the induction of these enzymes can alter the metabolism of endogenous substances, such as steroid hormones, potentially leading to endocrine disruption.
Table 1: Effects of Chlorinated Diphenyl Ether Isomers on Xenobiotic Metabolizing Enzymes in Rats
| Compound | Effect on EPN Detoxification | Effect on Aryl Hydrocarbon Hydroxylase (AHH) | Effect on Cytochrome P-450 | Shift in P-450 Absorption Maximum |
|---|---|---|---|---|
| Decachlorodiphenyl ether | Increase | No alteration | Increase | Yes (to 448 nm) |
| 2,4,5,2',4'-Pentachlorodiphenyl ether | Increase | Not specified | Increase | Not specified |
| 2,4,5,3',4'-Pentachlorodiphenyl ether | Not specified | Increase | Increase | Yes (to 448 nm) |
| 3,4,2',4'-Tetrachlorodiphenyl ether | Not specified | Increase | Not specified | Not specified |
| 2,4'-Dichlorodiphenyl ether | No alteration | No alteration | No alteration | No alteration |
| 4,4'-Dichlorodiphenyl ether | No alteration | No alteration | No alteration | No alteration |
| 2,4,2'-Trichlorodiphenyl ether | No alteration | No alteration | No alteration | No alteration |
| 2,4,4'-Trichlorodiphenyl ether | No alteration | No alteration | No alteration | No alteration |
| 3,4,2'-Trichlorodiphenyl ether | No alteration | No alteration | No alteration | No alteration |
Data sourced from a study on the induction of xenobiotic metabolism in rats by chlorinated diphenyl ether isomers. nih.gov
Endocrine System Perturbations
The endocrine system, which regulates a multitude of physiological processes through hormones, is a significant target for disruption by environmental contaminants. nih.govresearchgate.net this compound (BDE-85) and related polybrominated diphenyl ethers (PBDEs) are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways. nih.gov
A primary mechanism of endocrine disruption by PBDEs is their interference with the thyroid hormone system. nih.govresearchgate.net Due to their structural similarity to thyroid hormones, PBDEs can bind to thyroid hormone receptors and transport proteins. nih.govfrontiersin.org This competitive binding can disrupt the homeostasis of thyroid hormones, which are crucial for normal growth, development, and metabolism. frontiersin.org Specifically, higher brominated PBDEs exhibit stronger binding affinities with the thyroid hormone receptor (TR) and transthyretin (TTR), a key thyroid hormone transport protein. frontiersin.org This interaction can lead to a reduction in the half-life of thyroxine (T4) in the body. frontiersin.org Furthermore, PBDEs can induce liver enzymes that enhance the elimination of thyroxine from the body through bile. frontiersin.org Animal studies have consistently shown that exposure to various PBDEs is associated with reduced levels of both free and total T4. nih.gov
In addition to thyroid disruption, some PBDEs and their metabolites exhibit estrogenic and anti-androgenic properties. nih.govnih.gov Hydroxylated metabolites of PBDEs, for instance, are known to be estrogenic by binding to estrogen receptors. researchgate.net This can lead to a range of effects on the reproductive system. Conversely, some environmental estrogens have also been found to possess anti-androgenic activity, meaning they can block the action of androgens, the male sex hormones. nih.gov This dual hormonal activity can complicate the interpretation of their effects in living organisms. nih.gov
The disruption of the endocrine system by BDE-85 and its counterparts can have far-reaching consequences, impacting everything from neurodevelopment to reproductive function. nih.govnih.gov
Table 2: Summary of Endocrine-Disrupting Effects of PBDEs
| Mechanism of Action | Specific Effect | Affected Hormones/Receptors | References |
|---|---|---|---|
| Thyroid System Disruption | Competitive binding to transport proteins (TTR) and receptors (TR). | Thyroxine (T4), Triiodothyronine (T3) | nih.govfrontiersin.org |
| Induction of enzymes that metabolize thyroid hormones. | Thyroxine (T4) | frontiersin.org | |
| Inhibition of thyroid hormone deiodinase activity. | Thyroxine (T4) | researchgate.net | |
| Estrogenic/Anti-androgenic Activity | Binding to estrogen receptors. | Estrogen Receptors (ERα, ERβ) | researchgate.netnih.gov |
| Blocking androgen action. | Androgen Receptors | nih.gov |
Developmental and Reproductive Alterations
Exposure to this compound (BDE-85) and other polybrominated diphenyl ethers (PBDEs) during critical developmental windows can lead to significant and lasting alterations in reproductive health and offspring development. nih.govnih.gov These compounds can cross the placenta and are transferred to offspring through breast milk, leading to direct exposure during gestation and lactation. nih.govnih.govcapes.gov.br
Animal studies have provided substantial evidence of the reproductive and developmental toxicity of PBDEs. In utero exposure in female rats has been linked to adverse reproductive outcomes, including a decrease in the number of ovarian follicles and reduced ovarian weight. nih.gov Furthermore, PBDE exposure has been associated with delays in the onset of puberty in animal models. nih.gov The disruption of thyroid hormone levels by PBDEs is a key factor in these effects, as thyroid hormones are essential for normal reproductive function, including ovulation and menstrual cycle regularity. nih.gov
Maternal transfer is a critical route of exposure for offspring. researchgate.net Studies have shown that BDE-85 and other congeners are secreted in milk, resulting in tissue concentrations in suckling neonates that can be higher than those in the mothers themselves. nih.gov This lactational exposure represents a significant risk during a period of rapid development. nih.govcapes.gov.br The consequences of developmental exposure are not limited to reproductive organs. Lasting changes in spontaneous motor activity, such as hyperactivity, and deficits in learning and memory have been observed in rodents exposed to PBDEs during pre- or postnatal periods. nih.gov
Human studies have also raised concerns about the impact of PBDEs on fertility. One study found that higher serum concentrations of several PBDE congeners, including those structurally similar to BDE-85, were associated with a longer time to pregnancy in women. nih.gov This suggests that PBDEs may adversely affect human fertility. nih.gov
Table 3: Observed Developmental and Reproductive Effects of PBDE Exposure in Animal Models
| Effect | Species | Exposure Timing | Route of Exposure | Reference |
|---|---|---|---|---|
| Decreased ovarian weight and follicle number | Rat | In utero | Not specified | nih.gov |
| Delayed onset of puberty | Rat | Not specified | Not specified | nih.gov |
| Altered spontaneous motor behavior (hyperactivity) | Mouse | Neonatal | Oral | nih.gov |
| Decreased habituation to a novel environment | Mouse | Neonatal | Oral | nih.gov |
| Learning and memory deficits | Mouse | Perinatal | Oral | nih.govcapes.gov.br |
Immunological Responses
The immune system, a complex network of cells and organs that defends the body against pathogens, can be adversely affected by exposure to environmental contaminants like this compound (BDE-85). iloencyclopaedia.org Chemicals that disrupt the normal functioning of the immune system are known as immunotoxicants. mdpi.com
Research on the immunotoxicity of chlorinated diphenyl ethers, a class of compounds to which BDE-85 belongs, has shown that certain fractions of these chemicals can be immunosuppressive. nih.gov For example, studies on technical grade pentachlorophenol, which contains chlorinated diphenyl ethers as contaminants, revealed a dose-related suppression of the antibody response in mice. nih.gov While a specific chlorinated diphenyl ether fraction in one study did not show a significant immunosuppressive effect at the tested doses, other contaminants within the mixture, such as chlorinated dioxins and furans, were found to be potent immunotoxicants. nih.gov This highlights the complexity of assessing the immunotoxicity of chemical mixtures found in the environment.
Endocrine-disrupting chemicals (EDCs), including many PBDEs, are increasingly recognized for their ability to induce immune system dysfunction, which can in turn have broader health consequences. nih.gov EDCs can trigger immune dysfunction through various mechanisms, including interacting with cellular receptors, inducing oxidative stress, and altering the gut microbiome. nih.gov
Studies on PBDEs have indicated potential effects on the immune system. For instance, long-term exposure to decabromodiphenyl ether (BDE-209) in adult mice resulted in reduced numbers of leukocytes and decreased production of important cytokines like IFN-γ, IL-2, and TNF-α. nih.gov It also impaired the proliferation and function of CD8+ T-cells, which are crucial for fighting infections and tumors. nih.gov While direct studies on the immunological effects of BDE-85 are less common, the findings from related compounds suggest that it may also have the potential to modulate immune responses.
Table 4: Key Characteristics of Immunotoxic Agents and Potential Relevance to BDE-85
| Key Characteristic | Description | Potential Relevance for BDE-85 | Reference |
|---|---|---|---|
| Alters immune cell proliferation | Inhibition or enhancement of the clonal expansion of lymphocytes. | Long-term exposure to a related PBDE (BDE-209) was shown to lower CD8 T-cell proliferation in mice. nih.gov | nih.gov |
| Alters effector function of specific cell types | Modification of the specialized functions of immune cells (e.g., cytokine production). | Long-term BDE-209 exposure in mice led to decreased cytokine production (IFN-γ, IL-2, TNF-α). nih.gov | nih.gov |
| Alters cell death processes | Induction or inhibition of apoptosis or other forms of cell death in immune cells. | The immunosuppressive effects of some chemicals are mediated through direct cytotoxicity to lymphocytes. iloencyclopaedia.org | nih.gov |
Neurobehavioral Effects
The developing brain is particularly vulnerable to the effects of environmental chemicals, and exposure to this compound (BDE-85) and other polybrominated diphenyl ethers (PBDEs) has been linked to a range of neurobehavioral deficits. nih.govuu.nl These compounds are considered developmental neurotoxicants, with effects that can persist long after the initial exposure period. nih.gov
Animal studies have demonstrated that neonatal exposure to various PBDE congeners can lead to lasting changes in spontaneous motor activity, often characterized by hyperactivity and a decreased ability to habituate to a new environment. nih.govnih.govoup.com For example, mice exposed to BDE-47 during development exhibited hyperactivity. nih.gov Furthermore, deficits in learning and memory have been observed in rodents following perinatal exposure to PBDEs. nih.govnih.govcapes.gov.br In one study, mice exposed perinatally to BDE-47 showed impairments in a spatial learning and memory task. nih.govcapes.gov.br
The mechanisms underlying the neurotoxicity of PBDEs are multifaceted. They are known to disrupt thyroid hormone signaling, which is critical for normal brain development. nih.gov Direct effects on the brain have also been reported, including alterations in signal transduction pathways and the induction of oxidative stress. nih.govnih.gov Some hydroxylated metabolites of PBDEs have been shown to induce the release of calcium from intracellular stores in nerve cells, a process that can disrupt normal neuronal function. uu.nl
Human epidemiological studies have corroborated the findings from animal models. Prenatal exposure to certain PBDEs has been associated with lower scores on tests of mental and physical development in children. nih.govnih.gov One study found that children with detectable levels of BDE-85 in their cord blood scored significantly lower on developmental indices. nih.gov These findings underscore the concern that exposure to PBDEs, even at levels found in the general population, may pose a risk to neurodevelopment. nih.gov
Table 5: Neurobehavioral Effects Observed in Animal and Human Studies Following PBDE Exposure
| Effect | Organism | PBDE Congener(s) | Exposure Timing | Reference |
|---|---|---|---|---|
| Hyperactivity / Decreased Habituation | Mouse | BDE-47, BDE-99, BDE-153, BDE-209 | Neonatal | nih.govnih.govoup.com |
| Learning and Memory Deficits | Mouse | BDE-47 | Perinatal | nih.govcapes.gov.br |
| Lower scores on developmental tests | Human | BDE-47, BDE-99, BDE-100, BDE-85 | Prenatal | nih.govnih.gov |
| Altered Spontaneous Motor Behavior | Mouse | BDE-99 | Neonatal | nih.gov |
Analytical Methodologies for 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether in Environmental Matrices
Sample Collection and Preparation Techniques
The initial and one of the most critical stages in the analysis of 2,2',3,3',4-Pentachlorodiphenyl ether is the collection of a representative sample, followed by appropriate preparation to ensure the integrity and stability of the analyte. The specific procedures vary depending on the environmental matrix being investigated.
For aqueous samples, such as surface water or groundwater, collection typically involves grabbing a discrete volume in pre-cleaned amber glass bottles to prevent photodegradation of the target analyte. It is recommended to collect at least one liter of water for analysis. nih.gov
In the case of solid matrices like soil and sediment, samples are often collected using stainless steel corers or scoops to avoid cross-contamination. These samples are then homogenized to ensure that the portion taken for analysis is representative of the entire sample. For tissue samples, such as fish, specific tissues or the whole organism may be collected. It is crucial to process tissue samples in a dust-free environment as dust can be a significant source of polychlorinated biphenyl (B1667301) (PCB) and polybrominated diphenyl ether (PBDE) contamination. epa.gov After collection, tissue samples are typically homogenized. nih.gov
A critical aspect of sample preparation for many biological and some solid samples is the determination of lipid content, as lipophilic compounds like this compound tend to accumulate in fatty tissues. epa.gov For air sampling, low-volume polyurethane foam (PUF) samplers are commonly used to trap semi-volatile organic compounds like PCDEs from the air. epa.gov
Proper storage of samples is paramount to prevent degradation of the analyte. Tissue samples not extracted within 24 hours should be deep-frozen at temperatures between -12° to -18°C. epa.gov Water samples are typically stored at low temperatures (e.g., <6 °C) and in the dark. epa.gov
Extraction Methods (e.g., Pressurized Fluid Extraction, Soxhlet Extraction)
The extraction step aims to isolate the target analyte, this compound, from the sample matrix. The choice of extraction method depends on the sample type, the required efficiency, and laboratory resources.
Soxhlet extraction is a classic and robust technique, particularly for solid and semi-solid samples like soil, sediment, and tissue. In this method, the sample is placed in a thimble and continuously extracted with a suitable solvent, such as methylene (B1212753) chloride, for an extended period (e.g., 18-24 hours). epa.gov This exhaustive extraction ensures high recovery of the analyte. For tissue samples, mixing with anhydrous sodium sulfate (B86663) is a common practice to dry the sample before extraction. epa.gov
Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and faster alternative to Soxhlet extraction. PFE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This method has been successfully applied to the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs, in house dust samples. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that has been developed for the extraction of PBDEs from water samples. nih.gov A variation of this method, effervescent-assisted dispersive liquid-liquid microextraction with solidification of the aqueous phase (EA-DLLME-SAP), offers a simple and rapid way to preconcentrate analytes from aqueous samples using a small volume of an organic solvent like 1,1,2,2-tetrachloroethane. nih.gov
For biological samples like human serum, a semiautomated solid-phase extraction (SPE) method has been developed for the high-throughput analysis of PBDEs and other persistent organic pollutants. nih.gov This method involves denaturation with formic acid, dilution with water, and automated extraction using an SPE system. nih.gov
The table below summarizes various extraction methods used for analytes structurally similar to this compound in different environmental matrices.
| Extraction Method | Matrix | Key Features |
| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction with a solvent for high recovery over a long period. epa.gov |
| Pressurized Fluid Extraction (PFE) | House Dust | Uses elevated temperature and pressure for faster extraction. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Miniaturized technique for rapid preconcentration of analytes. nih.gov |
| Semiautomated Solid-Phase Extraction (SPE) | Human Serum | High-throughput method suitable for biological fluids. nih.gov |
Cleanup and Fractionation Procedures
Following extraction, the resulting extract is often a complex mixture containing the target analyte along with co-extracted interfering compounds such as lipids, pigments, and other natural organic matter. A cleanup step is therefore essential to remove these interferences, which could otherwise negatively affect the subsequent chromatographic analysis and detection.
A common and effective cleanup technique involves the use of acid treatment . Shaking the extract with concentrated sulfuric acid is a widely used method to remove fatty components and other oxidizable substances. nih.gov For a more robust cleanup, a multi-layered silica (B1680970) gel column impregnated with sulfuric acid can be employed. oup.comresearchgate.net This approach is particularly effective for removing lipids from biological extracts.
Gel Permeation Chromatography (GPC) is another powerful technique for separating analytes from high-molecular-weight interferences like lipids based on their size. researchgate.net This method is often used in the analysis of biological and environmental samples.
Solid-Phase Extraction (SPE) with various sorbents is also a popular cleanup method. Cartridges filled with materials like silica gel, Florisil, or alumina (B75360) are used to selectively retain either the interferences or the analyte, allowing for their separation. nih.govresearchgate.net For instance, a two-layered disposable cartridge containing activated silica gel and a mixture of silica gel and sulfuric acid has been used for the cleanup of human serum extracts. nih.gov
Freezing-lipid filtration is an alternative cleanup method for fish tissue samples that can remove a significant portion of lipids from the extract without substantial loss of the target analytes. researchgate.net This procedure involves mixing the sample extract with a lipid-immiscible solvent like acetonitrile (B52724) and then freezing the mixture to solidify the lipids, which can then be separated by filtration. researchgate.net
Fractionation, the separation of the cleaned extract into different groups of compounds, can also be part of the cleanup process. This is often achieved using column chromatography with different elution solvents to isolate the fraction containing the target analytes. For example, neutral compounds can be separated from phenolic compounds early in the cleanup procedure. oup.com
Chromatographic Separation Techniques (e.g., Gas Chromatography with Capillary Columns)
The instrumental separation of this compound from other co-extracted compounds and congeners is predominantly achieved using high-resolution gas chromatography (GC). nih.govresearchgate.net The choice of the capillary column's stationary phase is critical for achieving the desired separation.
Capillary columns , with their high efficiency, are essential for resolving the complex mixtures of congeners often found in environmental samples. researchgate.net Fused-silica capillary columns are commonly used. epa.gov The stationary phase plays a crucial role in the separation mechanism. Non-polar stationary phases, such as those containing 5% phenyl-substituted polysiloxane (e.g., DB-5 or SE-54), have been traditionally used for the analysis of PCBs and related compounds. researchgate.net
The separation of specific congeners can be challenging due to their similar chemical and physical properties. For instance, the separation of 2,2',5-trichlorobiphenyl (B1201122) and 4,4'-dichlorobiphenyl, which have very close boiling points, has been successfully achieved using a novel tetraphenyl porphyrin (TPP) stationary phase, highlighting the importance of stationary phase chemistry in achieving difficult separations. nih.gov The retention of polychlorinated biphenyls on the TPP column was found to be related to the planarity of the PCB molecule. nih.gov
To ensure the unambiguous identification of a compound, especially in complex matrices, a single-column analysis may not be sufficient. Therefore, it is often recommended to confirm the identification on a second GC column with a different stationary phase. epa.gov This dual-column confirmation significantly increases the confidence in the analytical results.
The table below presents examples of capillary columns used for the separation of compounds structurally related to this compound.
| Column Stationary Phase | Application | Key Separation Feature |
| 5% Phenyl Polysiloxane (e.g., DB-5, SE-54) | Standard for PCB analysis | Good general-purpose separation of congeners. researchgate.net |
| Tetraphenyl Porphyrin (TPP) | Separation of challenging PCB congeners | Resolves co-eluting congeners based on molecular planarity. nih.gov |
Detection and Quantification Methods (e.g., Mass Spectrometry - GC/MS, LC/MS, Electron Capture Detectors)
Following chromatographic separation, sensitive and selective detectors are required for the detection and quantification of this compound at trace levels in environmental samples.
The Electron Capture Detector (ECD) is a highly sensitive detector for halogenated compounds and has been widely used for the analysis of PCBs and PBDEs. nih.govoup.comepa.gov It offers excellent sensitivity, making it suitable for trace-level analysis. However, the ECD is not a specific detector, and co-eluting compounds can interfere with the quantification.
Mass Spectrometry (MS) coupled with gas chromatography (GC/MS) is a more specific and powerful detection technique. It provides not only quantification but also structural information, which is crucial for the unambiguous identification of the target analyte. High-resolution mass spectrometry (HRMS) offers even greater specificity and sensitivity, allowing for the detection of analytes at very low concentrations. epa.govresearchgate.net In GC/MS analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target compound. nih.gov
While GC/MS is the most common technique, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) , particularly with high-resolution mass spectrometry, has also been employed for the analysis of a broad range of emerging contaminants, including flame retardants, in biological samples. nih.gov
The choice of detector depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The table below summarizes the key features of the primary detectors used for the analysis of this compound and related compounds.
| Detection Method | Key Features |
| Electron Capture Detector (ECD) | High sensitivity to halogenated compounds. nih.govoup.com |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Provides both quantification and structural confirmation. nih.gov High selectivity, especially in SIM mode. |
| High-Resolution Mass Spectrometry (HRMS) | Offers very high sensitivity and specificity for trace analysis. epa.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Suitable for a broad range of contaminants, including some that are not amenable to GC. nih.gov |
Quality Assurance and Quality Control in Environmental Analysis (e.g., Standard Reference Materials, Internal Standards)
A robust quality assurance and quality control (QA/QC) program is essential to ensure the reliability and accuracy of analytical data for this compound in environmental samples. routledge.comtaylorfrancis.com This involves a series of procedures implemented throughout the entire analytical process, from sample collection to data reporting. epa.gov
Internal standards are a cornerstone of QA/QC in quantitative analysis. A known amount of a compound that is chemically similar to the analyte but not present in the sample is added to every sample, blank, and calibration standard before extraction. nih.govnih.gov Isotopically labeled analogs of the target analytes, such as ¹³C-labeled PBDEs, are ideal internal standards as they behave almost identically to the native compounds during extraction, cleanup, and analysis, thus providing a reliable means to correct for any losses during the analytical procedure. nih.govnih.gov
Standard Reference Materials (SRMs) , such as NIST Standard Reference Material 2585 for house dust, are well-characterized materials with certified concentrations of target analytes. nih.gov The analysis of SRMs alongside environmental samples helps to validate the accuracy of the analytical method. nih.gov
Other critical QA/QC measures include:
Method Blanks: A method blank, which is an analyte-free matrix, is processed through the entire analytical procedure in the same manner as the samples. nih.gov This helps to identify any contamination introduced during the sample preparation and analysis process.
Spiked Samples: A known amount of the target analyte is added to a sample (spiking) to assess the method's accuracy and recovery. nih.gov
Duplicate Samples: Analyzing duplicate samples provides a measure of the method's precision. epa.gov
Calibration: Regular calibration of the analytical instrument with a series of standards of known concentrations is necessary to ensure the accuracy of the quantification. ucf.edu
The following table outlines key QA/QC procedures and their purpose in the analysis of this compound.
| QA/QC Procedure | Purpose |
| Internal Standards | Correct for analyte losses during sample preparation and analysis. nih.govnih.gov |
| Standard Reference Materials (SRMs) | Assess the accuracy of the analytical method. nih.gov |
| Method Blanks | Monitor for contamination during the analytical process. nih.gov |
| Spiked Samples | Determine the recovery and accuracy of the method. nih.gov |
| Duplicate Samples | Evaluate the precision of the analytical method. epa.gov |
| Instrument Calibration | Ensure accurate quantification of the analyte. ucf.edu |
Structure Activity Relationships Sar and Conformer Specificity for Polychlorinated Diphenyl Ethers
Influence of Chlorination Degree on Environmental Behavior (e.g., Bioaccumulation Factors)
The extent of chlorination on the diphenyl ether backbone is a primary factor governing the environmental behavior of PCDEs. Generally, as the number of chlorine atoms increases, the lipophilicity (fat-solubility) of the congener also increases. This leads to a greater tendency for the chemical to partition from water into the fatty tissues of organisms, a process known as bioaccumulation.
The bioaccumulation factor (BAF), which measures the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, typically increases with the degree of chlorination. For instance, lower chlorinated diphenyl ethers are less bioaccumulative than their more highly chlorinated counterparts. However, this trend does not continue indefinitely. For very highly chlorinated congeners (e.g., hepta- to decachloro-), the molecular size can become so large that it hinders passage across biological membranes, potentially leading to a decrease in the rate of uptake and thus a leveling-off or even a decrease in the bioaccumulation factor.
As a pentachlorinated compound, 2,2',3,3',4-Pentachlorodiphenyl ether possesses a significant degree of chlorination, suggesting a high potential for bioaccumulation in aquatic and terrestrial organisms. Its properties are consistent with the general observation that pentachlorobiphenyls are among the most predominant PCB congeners found in biological samples, indicating substantial bioaccumulation. nih.gov The presence of five chlorine atoms contributes to its high lipophilicity and persistence, facilitating its storage in the lipid-rich tissues of wildlife and humans. nih.gov
Table 1: Generalized Influence of Chlorination Degree on PCDE Bioaccumulation This table illustrates the general principle of how the number of chlorine atoms on a diphenyl ether molecule is expected to influence its bioaccumulation potential. Specific values are illustrative.
| PCDE Homologue Group | Number of Chlorine Atoms | Relative Lipophilicity (Log Kow) | Expected Bioaccumulation Potential |
|---|---|---|---|
| Monochloro- | 1 | Low | Low |
| Dichloro- | 2 | Moderate | Moderate |
| Trichloro- | 3 | Moderately High | Moderately High |
| Tetrachloro- | 4 | High | High |
| Pentachloro- | 5 | High | High |
| Hexachloro- | 6 | Very High | Very High |
| Heptachloro- | 7 | Very High | High to Very High (may plateau) |
| Octachloro- | 8 | Very High | High (potential for reduced uptake) |
Influence of Chlorine Substitution Pattern on Environmental Persistence and Degradation
Beyond the mere number of chlorine atoms, their specific placement on the two phenyl rings profoundly impacts the molecule's stability and susceptibility to degradation. Environmental persistence is significantly enhanced when chlorine atoms occupy positions that sterically hinder the metabolic breakdown of the molecule.
The primary routes of degradation for PCDEs, both biotic and abiotic, involve hydroxylation of the phenyl rings and cleavage of the ether linkage. The chlorine substitution pattern can protect the molecule from these attacks.
Steric Hindrance: Chlorine atoms at the ortho-positions (2, 2', 6, 6') can restrict the rotation of the phenyl rings, creating a twisted conformation. This conformation, along with the presence of the chlorine atoms themselves, can physically block the approach of enzymes, such as cytochrome P450 monooxygenases, that initiate degradation. The compound this compound has two ortho-chlorines (at positions 2 and 2'), which contributes to its environmental persistence.
Protection of the Ether Bridge: Chlorine atoms adjacent to the ether linkage can shield it from cleavage.
The degradation of analogous brominated compounds, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), proceeds via hydroxylation and subsequent cleavage to form brominated phenols. nih.gov A similar pathway is expected for PCDEs. For this compound, the presence of unsubstituted positions (para on the first ring, and positions 5' and 6' on the second ring) offers potential sites for initial oxidative attack. However, the heavy chlorination, particularly at the ortho- and meta-positions, suggests that this congener would be relatively resistant to rapid degradation, leading to significant environmental persistence.
Conformer-Specific Ecotoxicological Potencies and Mechanisms (e.g., AhR binding, enzyme induction)
The toxicity of many halogenated aromatic hydrocarbons, including PCDEs, is often mediated through their interaction with specific cellular receptors. The three-dimensional shape (conformation) of the molecule, which is dictated by the chlorine substitution pattern, is critical for these interactions.
Aryl Hydrocarbon Receptor (AhR) Binding:
A primary mechanism of toxicity for dioxin-like compounds is binding to the Aryl hydrocarbon Receptor (AhR). For a molecule to be a potent AhR agonist, it must be able to adopt a planar or nearly planar (coplanar) conformation, which allows it to fit into the receptor's binding pocket.
Non-ortho Congeners: PCDEs with no chlorine atoms at the ortho positions (2, 2', 6, 6') can more easily adopt a planar conformation. These congeners are considered the most potent AhR agonists and exhibit dioxin-like toxicity.
Mono-ortho Congeners: PCDEs with a single ortho-chlorine have restricted rotation, making a planar conformation more difficult to achieve. They are generally weaker AhR agonists than their non-ortho counterparts.
Di-ortho Congeners: PCDEs with two or more ortho-chlorines, such as This compound , are forced into a non-planar, twisted conformation due to steric repulsion between the ortho-substituents and the other phenyl ring. This non-planar structure significantly reduces their ability to bind to the AhR. nih.gov Consequently, this congener is expected to be a very weak AhR agonist and to lack significant dioxin-like toxicity. researchgate.netnih.gov
Enzyme Induction:
The induction of drug-metabolizing enzymes is a common biological response to exposure to foreign compounds (xenobiotics). Different structural classes of compounds induce different sets of enzymes.
MC-type (3-Methylcholanthrene-type) Induction: This type of induction, which includes enzymes like Cytochrome P450 1A1 (CYP1A1), is mediated by the AhR. nih.gov Because this compound is a poor AhR ligand, it is not expected to be a potent MC-type inducer.
PB-type (Phenobarbital-type) Induction: This induction pathway is independent of the AhR. The structural requirements are less stringent than for AhR binding, and many non-coplanar, ortho-substituted PCBs are known to be PB-type inducers. houstonmethodist.org By analogy, di-ortho substituted PCDEs like this compound may act as PB-type inducers.
Mixed-type Induction: Some compounds can induce both MC- and PB-type enzymes. This is often seen with mono-ortho substituted congeners that have some affinity for the AhR but are also structurally capable of causing PB-type induction.
Therefore, the specific chlorine substitution pattern of this compound renders it a weak dioxin-like compound but potentially active through other mechanisms, such as PB-type enzyme induction, which represents a different toxicological pathway. nih.gov
Table 2: Structure-Activity Relationship for PCDE AhR Binding and Enzyme Induction This table summarizes the expected toxicological activity of PCDEs based on their ortho-chlorine substitution pattern, using PCBs as a model.
| Substitution Pattern | Example Congener Type | Molecular Planarity | AhR Binding Potential | Expected Enzyme Induction Profile |
|---|---|---|---|---|
| Non-ortho | 3,3',4,4'-Tetrachlorodiphenyl ether | High (Coplanar) | High | Potent MC-type |
| Mono-ortho | 2,3',4,4'-Tetrachlorodiphenyl ether | Intermediate | Moderate to Low | Mixed (MC- and PB-type) |
| Di-ortho | This compound | Low (Non-planar) | Very Low / Negligible | PB-type |
| Tri- and Tetra-ortho | 2,2',6,6'-Tetrachlorodiphenyl ether | Very Low (Non-planar) | Negligible | PB-type |
Future Research Directions and Regulatory Implications for 2,2 ,3,3 ,4 Pentachlorodiphenyl Ether
Identification of Novel Sources and Pathways
A significant knowledge gap exists regarding the specific sources and environmental pathways of 2,2',3,3',4-Pentachlorodiphenyl ether. While it is structurally related to PCBs, which were extensively used in industrial applications like dielectric and coolant fluids, the direct production and use of this specific pentachlorodiphenyl ether are not well-documented. wikipedia.org Future research must prioritize the identification of potential emission sources. These may include historical industrial activities, inadvertent formation as byproducts in chemical manufacturing processes, or the environmental degradation of other chlorinated compounds.
Furthermore, understanding its transport and fate in the environment is critical. Research should focus on its partitioning behavior in different environmental compartments such as soil, water, air, and biota. Its potential for long-range transport, similar to that observed for some PCBs, needs to be investigated to determine if it is a global contaminant. nih.gov Modeling studies, in conjunction with environmental monitoring, can help predict its movement and accumulation in ecosystems.
Comprehensive Ecotoxicological Risk Assessment Methodologies
Developing a comprehensive ecotoxicological risk assessment for this compound is a pressing research need. Methodologies applied to similar compounds, such as PBDEs and PCBs, can serve as a foundation. For instance, the use of species sensitivity distribution (SSD) models to derive predicted no-effect concentrations (PNECs) has been effective for compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabromodiphenyl ether (BDE-209). nih.gov
Future ecotoxicological studies should aim to establish the toxicity profile of this compound across different trophic levels. This includes assessing its potential for bioaccumulation and biomagnification in food webs. Investigating its endocrine-disrupting potential is also crucial, given that many halogenated aromatic compounds exhibit such properties. mdpi.com The development of toxic equivalency factors (TEFs) relative to well-studied compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as has been done for some PCBs, could be a valuable tool for risk assessment. nih.gov
Table 1: Key Parameters for Ecotoxicological Risk Assessment
| Parameter | Description | Research Focus for this compound |
| PNEC | Predicted No-Effect Concentration: The concentration below which unacceptable effects on the ecosystem are not expected to occur. | Derivation through multi-species toxicity testing and SSD modeling. |
| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. | Experimental determination in various aquatic and terrestrial organisms. |
| Biomagnification Factor (BMF) | The increase in the concentration of a substance in organisms at successively higher levels in a food chain. | Field studies in contaminated ecosystems to understand food web transfer. |
| Endocrine Disruption | The ability of a chemical to interfere with the endocrine (hormone) system. | In vitro and in vivo assays to assess potential hormonal effects. |
| TEF | Toxic Equivalency Factor: An estimate of the toxicity of a compound relative to a reference compound (e.g., TCDD). | Development through comparative toxicity studies. |
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
The accurate detection and quantification of this compound at trace levels in complex environmental matrices are essential for exposure and risk assessment. Future research should focus on optimizing and validating advanced analytical techniques for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of similar volatile organic compounds and PCBs. nih.gov High-resolution gas chromatography (HRGC) is particularly important for separating individual congeners.
Furthermore, the identification of its metabolites is crucial for understanding its biotransformation and potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the identification of drug metabolites and other environmental contaminants. aquaenergyexpo.com The application of techniques like time-of-flight mass spectrometry (TOF-MS) can provide accurate mass measurements, aiding in the structural elucidation of novel metabolites.
Table 2: Promising Analytical Techniques for this compound Analysis
| Technique | Application | Advantages |
| HRGC-MS | Quantification in environmental samples | High sensitivity and selectivity for congener-specific analysis. |
| LC-MS/MS | Metabolite identification and quantification | Suitable for analyzing polar metabolites without derivatization. |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry | Enhanced separation of complex mixtures and identification of unknown compounds. |
| ICP-MS | Inductively coupled plasma mass spectrometry | While primarily for elemental analysis, can be used in hyphenated techniques for speciation. researchgate.net |
Bioremediation and Remediation Strategies
Developing effective remediation strategies for environments contaminated with this compound is a key future research direction. Bioremediation, which utilizes microorganisms to degrade pollutants, offers an environmentally friendly and cost-effective approach. wikipedia.org Research on the bioremediation of PCBs has identified several bacterial strains and degradation pathways that could be relevant. inig.plnih.gov
Future research should focus on isolating and characterizing microbial consortia capable of degrading this compound. This includes both aerobic and anaerobic degradation pathways. Strategies to enhance bioremediation, such as bioaugmentation (the addition of specific microbes) and biostimulation (the addition of nutrients or substrates to stimulate indigenous microbial activity), should be explored. nih.govnih.gov The use of surfactants to increase the bioavailability of the compound to microorganisms is another promising avenue. nih.govresearchgate.net
Global Monitoring and Long-Term Trend Analysis
Establishing a global monitoring program for this compound is necessary to understand its distribution, persistence, and long-term environmental trends. Such a program would involve systematic sampling of various environmental media, including air, water, sediment, and biota, from different geographical regions.
Long-term trend analysis, similar to what has been conducted for other POPs like pentachlorophenol (B1679276) and PCBs, can reveal whether the environmental concentrations of this compound are increasing, decreasing, or remaining stable over time. nih.govresearchgate.net This information is vital for assessing the effectiveness of any future regulatory measures and for understanding the global transport and fate of this compound.
Policy and Management Implications
The potential for this compound to be a persistent, bioaccumulative, and toxic substance necessitates a proactive approach to its management and regulation. Drawing parallels with the regulatory history of PCBs, which are managed under international agreements like the Stockholm Convention and national regulations such as the U.S. Toxic Substances Control Act (TSCA), provides a potential roadmap. wikipedia.orgepa.gov
Future policy discussions should consider the need for:
Inclusion in POPs Lists: If research confirms its persistence, bioaccumulation, and toxicity, nomination for inclusion in the Stockholm Convention on Persistent Organic Pollutants would be a critical step towards global control.
Development of Environmental Quality Standards: Establishing concentration limits for this compound in various environmental media (water, soil, air) to protect ecosystems and human health.
Waste Management Regulations: Implementing specific guidelines for the handling, storage, and disposal of materials contaminated with this compound, similar to the regulations for PCB-containing wastes.
Public Education and Awareness: Informing industries and the public about the potential risks and proper management of this compound. postfallspolice.gov
The International Programme on Chemical Safety (IPCS), a joint venture of several international organizations, plays a crucial role in evaluating the effects of chemicals on human health and the environment and could be instrumental in assessing the risks of this compound. who.int
Table of Chemical Compounds
| Chemical Name | Abbreviation/Synonym |
| This compound | - |
| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD |
| Decabromodiphenyl ether | BDE-209 |
| Pentachlorophenol | PCP |
| Polychlorinated biphenyls | PCBs |
| Polybrominated diphenyl ethers | PBDEs |
| Polychlorinated diphenyl ethers | PCDEs |
Q & A
What are the established synthesis protocols for 2,2',3,3',4-Pentachlorodiphenyl Ether (PCDE-99) in laboratory settings?
Methodological Answer:
PCDE-99 is synthesized via demethylation of its methyl ether precursor. The precursor is prepared by reacting the potassium salt of 3,4-dichloro-6-methoxyphenol with 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide. Demethylation is achieved using reagents like BBr₃ or HI, yielding the target compound. This method avoids side reactions common in Ullmann ether synthesis, such as dechlorination .
Which analytical techniques are most effective for quantifying trace levels of PCDE-99 in environmental samples?
Methodological Answer:
Gas chromatography with electron capture negative-ion mass spectrometry (GC/ECNI-MS) is optimal due to its sensitivity for chlorinated compounds. High-resolution columns (e.g., DB-5MS) and isotope dilution (e.g., ¹³C-labeled internal standards) enhance specificity. For complex matrices, cleanup steps like sulfuric acid treatment and silica gel chromatography are critical to reduce interferences .
What key physicochemical properties of PCDE-99 influence its environmental fate and bioaccumulation potential?
Methodological Answer:
PCDE-99’s high log Kow (>6) indicates strong lipophilicity and bioaccumulation tendency. Its low vapor pressure (~1.3 × 10⁻⁵ Pa) limits volatilization, while a Henry’s law constant of ~3.4 × 10⁻⁵ atm·m³/mol suggests partitioning into organic-rich sediments. These properties guide modeling of its persistence in aquatic systems .
How can researchers resolve challenges in distinguishing PCDE-99 from co-eluting chlorinated diphenyl ether isomers?
Methodological Answer:
Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) targets isomer-specific fragment ions (e.g., m/z 252 for PCDE-99). Complementary use of orthogonal chromatography (e.g., LC-MS/MS with C18 columns) and spectral libraries (e.g., NIST) improves isomer differentiation .
What experimental approaches validate the formation of dioxin-like byproducts during PCDE-99 degradation?
Methodological Answer:
Controlled thermal degradation (300–400°C) with CaO/Ca(OH)₂ catalysts simulates incineration conditions. High-resolution GC-MS monitors dioxin-specific ions (e.g., m/z 320 for 2,3,7,8-TCDD). Comparative studies with synthesized hydroxy-diphenyl ether precursors confirm degradation pathways .
How should contradictory data on PCDE-99’s aerobic biodegradation be addressed methodologically?
Methodological Answer:
Standardize tests per OECD 301 guidelines using defined microbial consortia (e.g., Sphingomonas spp.). Isotope-labeled PCDE-99 tracks mineralization via ¹⁴CO₂ evolution. Metagenomic analysis identifies degradative genes (e.g., ohb operon) to explain variability across studies .
What quality control measures are essential for preparing PCDE-99 reference standards?
Methodological Answer:
Gravimetric preparation in iso-octane (10–50 µg/mL) ensures accuracy. Validate purity via GC-ECD (≥98%) and cross-check against NIST-certified materials. Store at –20°C in amber vials to prevent photodegradation. Spike-and-recovery tests in matrices (e.g., sludge) should yield 85–115% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
